Elegandiol

Smooth muscle pharmacology Intestinal motility Marine natural product bioassay

Elegandiol (eleganediol; CAS 75225-31-9; C20H34O2; MW 306.49) is a naturally occurring acyclic diterpene diol belonging to the elegan-type linear diterpene family, specifically the C-12 oxidized sub-class. First isolated from the Mediterranean brown alga Cystoseira brachycarpa var.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1257647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElegandiol
Synonymselegandiol
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C
InChIInChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1
InChIKeyQYNPSRWEKFVLRS-KPGNMOGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elegandiol (CAS 75225-31-9): A C-12 Oxidized Linear Diterpene from Brown Algae for Smooth Muscle Relaxation and Antifouling Research


Elegandiol (eleganediol; CAS 75225-31-9; C20H34O2; MW 306.49) is a naturally occurring acyclic diterpene diol belonging to the elegan-type linear diterpene family, specifically the C-12 oxidized sub-class [1]. First isolated from the Mediterranean brown alga Cystoseira brachycarpa var. balearica, it has subsequently been identified in Cystoseira elegans, Cystoseira balearica, and the Atlantic species Bifurcaria bifurcata [1][2]. Unlike its C-13 oxidized congener eleganolone, elegandiol features hydroxylation at the C-12 (13-hydroxy) position of the geranylgeraniol backbone, a structural distinction that confers differential biological activity profiles across smooth muscle relaxation, antifouling, and ecological chemotype distribution [1].

Why Elegan-Type Linear Diterpenes Cannot Be Interchanged: Structural Determinants of Elegandiol Differentiation


The elegan-type linear diterpene family comprises structurally related C20 acyclic diterpenoids that differ principally in the position and oxidation state of functional groups along the geranylgeraniol backbone [1]. Elegandiol (C-12 oxidized, 13-hydroxygeranylgeraniol) and eleganolone (C-13 oxidized, 13-oxogeranylgeraniol) are the two most abundant members, yet their biological activities are not interchangeable. The oxidation position directly modulates potency: in head-to-head intestinal smooth muscle relaxation assays, elegandiol consistently exhibits higher potency against histamine-induced contractions (pIC50 5.18 vs. 4.84 for eleganolone) [2]. Furthermore, field studies demonstrate that these two compounds serve as mutually exclusive chemotype markers—elegandiol dominates in exposed coastal sites while eleganolone prevails in sheltered habitats—indicating that small structural modifications drive divergent ecological functions [3]. Researchers procuring these compounds for pharmacological or ecological studies must therefore select based on specific structural identity rather than class-level assumptions.

Elegandiol Quantitative Differentiation Evidence: Comparator-Based Potency, Mechanism, Ecological Specificity, and Synthetic Accessibility Data


Head-to-Head Smooth Muscle Relaxation Potency: Elegandiol vs. Eleganolone on Guinea-Pig Ileum

In a direct head-to-head comparison using guinea-pig isolated ileum preparations, elegandiol demonstrated consistently higher inhibitory potency than its C-13 oxidized analog eleganolone against both histamine- and acetylcholine-induced contractions [1]. Against histamine, elegandiol (pIC50 = 5.18 ± 0.01; IC50 ≈ 6.6 µM) was approximately 2.2-fold more potent than eleganolone (pIC50 = 4.84 ± 0.20; IC50 ≈ 14.5 µM). Against acetylcholine, elegandiol (pIC50 = 4.71 ± 0.18) showed a smaller but measurable advantage over eleganolone (pIC50 = 4.60 ± 0.03; approximately 1.3-fold). The differential was stimulus-specific: against KCl-depolarized preparations, eleganolone was slightly more potent (pIC50 = 4.73 ± 0.18) than elegandiol (pIC50 = 4.47 ± 0.06), while against BaCl2-precontracted tissues both compounds were equipotent (pIC50 ≈ 4.34) [1]. This stimulus-dependent potency profile indicates that the C-12 vs. C-13 oxidation pattern is not a trivial structural variation but directly influences pharmacodynamic behavior.

Smooth muscle pharmacology Intestinal motility Marine natural product bioassay Diterpene structure-activity relationship

Mechanism of Action: Second Messenger Cyclase System Activation Distinguishes Elegandiol from Receptor-Level Smooth Muscle Relaxants

Pharmacological dissection experiments on colon smooth muscle revealed that the relaxant effects of both elegandiol and eleganolone were completely reversed by methylene blue (3 × 10⁻⁶ M) and hemoglobin (3 × 10⁻⁶ M), established inhibitors of soluble guanylate cyclase (sGC) [1]. Critically, a panel of receptor-level and ion-channel antagonists—including tetraethylammonium (TEA, K⁺ channel blocker), furosemide (Na⁺/K⁺/Cl⁻ cotransporter inhibitor), L-NAME (nitric oxide synthase inhibitor), indomethacin (cyclooxygenase inhibitor), α-chymotrypsin, and metoprolol (β1-blocker)—all failed to block the relaxing action and in several cases potentiated it [1]. The β2-blocker butoxamine produced only partial inhibition [1]. This pharmacological fingerprint, shared across the elegan-type diterpenes but distinct from conventional receptor-targeting smooth muscle relaxants (e.g., β-agonists, Ca²⁺ channel blockers), indicates a mechanism operating at the level of a second messenger cyclase system rather than at cell-surface receptors [1]. This mechanism-based differentiation is meaningful when selecting tool compounds for smooth muscle signal transduction studies: elegandiol provides a non-receptor-mediated relaxation pathway probe.

Guanylate cyclase Smooth muscle signal transduction Pharmacological tool compound Marine diterpenoid mechanism

Antifouling Activity with Favorable Ecotoxicity Ratio: Elegandiol vs. Commercial Biocides in Marine Coating Applications

In comparative antifouling assessments against marine bacterial biofilms, eleganediol demonstrated significant anti-adhesion activity against two pioneer marine bacterial strains with no observable toxic effects on non-target organisms [1][2]. In the ECOPAINT PACA project comparing natural compounds to commercial biocides, eleganediol exhibited a favorable activity/ecotoxicity ratio, showing moderate ecotoxicity compared to the high toxicity of the industry-standard TBTO (tributyltin oxide), while maintaining effective antifouling performance [2]. In contrast, farnesol and capsaicin—other natural products tested in the same coating formulations—failed to enhance antifouling properties [2]. A broader survey of 20 brown algal extracts and isolated diterpenes confirmed that eleganolone 19, eleganediol 20, and related diterpenes from B. bifurcata exhibited variable activities against marine bacteria, fungi, and diatoms, with small structural modifications producing distinct activity profiles [1][3]. This positions elegandiol as a scaffold of interest for environmentally acceptable antifouling formulations where the regulatory phase-out of organotin compounds and copper-based biocides creates procurement demand for non-toxic alternatives.

Marine antifouling Eco-friendly biocide Bacterial adhesion inhibition Sustainable coating development

Ecological Chemotype Specificity: Elegandiol as a Spatial Marker of Exposed Coastal Habitats Distinct from Eleganolone

A spatiotemporal survey of Bifurcaria bifurcata populations along the Brittany coastline (France) revealed a striking spatial segregation of diterpene chemotypes [1]. Thalli collected from wave-exposed sites consistently produced two main diterpenoids—bifurcane and eleganediol—as their dominant secondary metabolites [1]. In contrast, thalli from sheltered sites showed crude extracts containing eleganolone as the major diterpene, with a fourth compound (bifurcanone) appearing exclusively in winter as a seasonal chemomarker [1]. This ecological partitioning demonstrates that elegandiol and eleganolone are not merely co-occurring structural analogs but serve as chemotype-defining markers linked to distinct hydrodynamic and ecological conditions [1]. This finding has practical implications: researchers sourcing natural products for bioactivity screening must account for collection site ecology, as the same nominal species (B. bifurcata) may yield predominantly elegandiol or eleganolone depending on exposure regime, directly impacting extract composition and biological activity.

Marine chemical ecology Chemotaxonomy Brown algal diterpene chemotype Environmental metabolomics

Total Synthesis Efficiency: Elegandiol Accessible in 4–6 Steps from (E,E)-Farnesol with High Overall Yield

The first total synthesis of elegandiol was reported alongside four other elegan-type linear diterpenes (eleganolone, eleganolone acetate, eleganonal, and epoxyeleganolone), all accomplished from the common starting material (E,E)-farnesol [1]. Elegandiol was obtained in 4–6 synthetic steps with high overall yield, employing a key alkylation reaction of silyl cyanide with allylic iodide [1]. This synthetic accessibility is notable because the elegan-type diterpenes share a common biosynthetic origin from geranylgeraniol yet diverge in oxidation pattern, and the modular synthesis allows independent access to each congener without the co-isolation challenges inherent in natural product extraction [1]. The synthesis confirmed the structure and provided a reliable supply route independent of seasonal or geographic variability in algal biomass. For procurement, this synthetic route offers an alternative to natural extraction that can mitigate batch-to-batch variability in purity and yield associated with wild-harvested algal material.

Total synthesis Linear diterpene synthesis Chemical supply chain Synthetic accessibility

Absolute Configuration at C-13 Revised to (R): Stereochemical Identity Critical for Biological Reproducibility

The absolute configuration of the C-13 stereogenic center in elegandiol (13-hydroxygeranylgeraniol) was revised to R through application of a modified Mosher's method, as reported in a comprehensive phytochemical investigation of Bifurcaria bifurcata polar diterpenoids [1]. This stereochemical revision is not merely an academic detail: the (13R) configuration distinguishes elegandiol from the (S)-13-hydroxygeranylgeraniol-derived furanoditerpenes subsequently isolated from the same alga [1][2]. Given that the biological activity of diterpenes is frequently stereospecific—particularly for interactions with cyclase enzymes and membrane targets—procurement of elegandiol with verified (13R) configuration is essential for experimental reproducibility. The characterization package (2D NMR, MS, modified Mosher's analysis) provides a validated analytical reference standard for identity confirmation [1].

Stereochemistry Absolute configuration determination Modified Mosher's method Structure elucidation

Elegandiol Procurement Application Scenarios: Smooth Muscle Pharmacology, Marine Antifouling R&D, Chemical Ecology, and Synthetic Chemistry


Smooth Muscle Pharmacology: Tool Compound for Histamine- and Acetylcholine-Mediated Intestinal Hypercontractility Studies

Elegandiol is the appropriate procurement choice for gastrointestinal smooth muscle researchers requiring a non-receptor-mediated relaxant with preferential potency against histamine-induced contractile responses. Its pIC50 of 5.18 ± 0.01 against histamine on guinea-pig ileum represents a ~2.2-fold potency advantage over eleganolone (pIC50 4.84 ± 0.20) [1]. The mechanism operating through a second messenger cyclase system—demonstrated by complete reversal with methylene blue and hemoglobin, and lack of blockade by receptor antagonists (TEA, furosemide, L-NAME, indomethacin, metoprolol)—makes elegandiol a mechanistically distinct probe from conventional receptor-targeting smooth muscle relaxants [1]. For experimental designs comparing receptor-dependent vs. cyclase-dependent relaxation pathways, elegandiol provides a validated pharmacological tool with published head-to-head comparator data.

Environmentally Compliant Marine Antifouling Coating Development: Natural-Product Biocide Scaffold

Industrial R&D teams developing IMO-compliant, non-toxic antifouling coatings should consider elegandiol as a scaffold for formulation screening. Published data demonstrate significant anti-adhesion activity against pioneer marine bacterial strains (Cobetia marina, Pseudoalteromonas haloplanktis) with a favorable activity/ecotoxicity ratio compared to legacy biocides such as TBTO [1][2]. Unlike farnesol and capsaicin, which failed to enhance antifouling properties when incorporated into coating matrices, eleganediol maintained efficacy in both in vitro adhesion assays and six-month field immersion tests [2]. The compound's moderate ecotoxicity profile aligns with regulatory trends restricting copper-based and organotin antifoulants, positioning it as a candidate for sustainable marine coating formulations [2].

Marine Chemical Ecology and Chemotaxonomy: Exposure-Dependent Chemotype Marker for Bifurcaria bifurcata Populations

Chemical ecologists and natural product chemists studying spatial variation in algal secondary metabolism will find elegandiol to be a defining chemotype marker for wave-exposed Bifurcaria bifurcata populations. Field surveys along the Brittany coast demonstrated that elegandiol (+ bifurcane) predominates at exposed sites, while eleganolone dominates sheltered habitats—a spatial segregation validated by TLC and NMR profiling across multiple seasons [1]. This ecological specificity means that procurement of authenticated B. bifurcata extract or purified elegandiol must account for collection site hydrodynamism. Researchers conducting comparative metabolomics or biogeographic surveys can use elegandiol vs. eleganolone ratios as environmental indicators, with the (13R) absolute configuration confirmed by modified Mosher's analysis serving as an analytical benchmark for identity verification [2].

Synthetic and Medicinal Chemistry: Modular Diterpene Scaffold for Structure-Activity Relationship (SAR) Exploration

Synthetic chemistry groups pursuing structure-activity relationship studies on linear diterpenes will benefit from elegandiol's established total synthesis route, which provides independent access to the C-12 oxidized scaffold in 4–6 steps from commercially available (E,E)-farnesol with high overall yield [1]. The modular nature of the synthesis—shared across five elegan-type congeners via a common key reaction (alkylation of silyl cyanide with allylic iodide)—enables parallel synthesis of elegandiol alongside eleganolone, eleganolone acetate, eleganonal, and epoxyeleganolone for systematic SAR comparisons [1]. This synthetic accessibility, combined with the confirmed (13R) absolute configuration [2], provides a reliable supply of stereochemically defined elegandiol for derivatization, pharmacological profiling, and probe development, circumventing the variability inherent in natural product extraction from seasonally and geographically variable algal biomass.

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